molecular formula C12H14FNO B1345035 1-(2-Fluorophenyl)cyclopentane-1-carboxamide CAS No. 1090385-94-6

1-(2-Fluorophenyl)cyclopentane-1-carboxamide

Cat. No.: B1345035
CAS No.: 1090385-94-6
M. Wt: 207.24 g/mol
InChI Key: XPZWKOXDEOJMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)cyclopentane-1-carboxamide is a chemical compound with the molecular formula C12H14FNO and a molecular weight of 207.25 g/mol . It is characterized by the presence of a fluorophenyl group attached to a cyclopentane ring, which is further connected to a carboxamide group. This compound is used as a building block in various chemical syntheses and has applications in scientific research.

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)cyclopentane-1-carboxamide typically involves the reaction of 2-fluorobenzoyl chloride with cyclopentylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Fluorophenyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Fluorophenyl)cyclopentane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the cyclopentane ring provides structural stability. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

1-(2-Fluorophenyl)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its enhanced binding affinity and stability due to the presence of the fluorine atom.

Properties

IUPAC Name

1-(2-fluorophenyl)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZWKOXDEOJMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649733
Record name 1-(2-Fluorophenyl)cyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1090385-94-6
Record name 1-(2-Fluorophenyl)cyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.